N,3,3-trimethylcyclobutan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

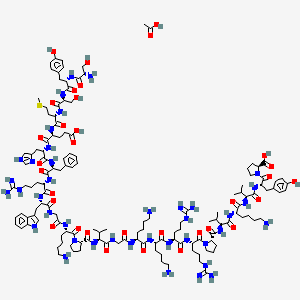

N,3,3-trimethylcyclobutan-1-amine hydrochloride (TMCA-HCl) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemical, and physiological studies. It is also used in the synthesis of other compounds. TMCA-HCl is a colorless, odorless, and crystalline solid with a molecular weight of 193.64 g/mol. It is also known as 3-amino-2,3-dimethylcyclobutane hydrochloride.

科学的研究の応用

Oxidative Rearrangement and Amidine Synthesis

N,3,3-trimethylcyclobutan-1-amine hydrochloride plays a role in the oxidative rearrangement of spiro cyclobutane cyclic aminals, facilitating the efficient construction of bicyclic amidines. This process is initiated by N-halogenation of aminal nitrogens and followed by cyclobutane ring expansion, proving its utility in organic synthesis (Murai, Komatsu, Nagao, & Fujioka, 2012).

Crystal Structure Analysis

In another application, the hydrochloride salt of a similar compound, namely an N,N,N-trimethyl quaternary ammonium salt, was synthesized for crystal structure analysis. Such studies contribute to the understanding of molecular geometry, electronic structure, and chemical properties (Xiao, 2008).

Sonochemical Generation of Azomethine Ylides

The compound has been used in the sonochemical generation of azomethine ylides, which are then reacted with thiocarbonyl compounds to produce spirocyclic 1,3-thiazolidines. This illustrates its role in facilitating unique chemical reactions (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

VLA-4 Antagonists Synthesis

A variant of the compound was used in the synthesis of 3-aminocyclobut-2-en-1-ones, leading to the development of potent VLA-4 antagonists. This application highlights its potential in medicinal chemistry and drug development (Brand, de Candole, & Brown, 2003).

Enantioselective Synthesis of Amines

The compound has been employed in the unprecedented enantioselective synthesis of trifluoromethylated amines, demonstrating its versatility in creating stereoselective and functionalized amines (Gosselin, O'shea, Roy, Reamer, Chen, & Volante, 2005).

Polymerization and Functionalization of Polypeptides

It also finds use in the controlled ring-opening polymerization of amino acid N-carboxyanhydrides and end-group functionalization of polypeptides, showcasing its application in polymer science (Lu & Cheng, 2008).

Catalytic Reductive Amination

Additionally, the compound is involved in catalytic reductive amination processes, as seen in cyclobutadiene metal complexes, indicating its role in catalysis and industrial chemistry applications (Afanasyev et al., 2016).

特性

IUPAC Name |

N,3,3-trimethylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZTWUBJBPKEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,3-trimethylcyclobutan-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)

![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)

![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)

![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)

![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)